Enobosarm (also known as Enobosarm, GTx-024, S-22, or MK-2866) is a non-steroidal, orally active, selective androgen receptor modulator (SARM) [, , , , ]. SARMs are a class of synthetic drugs designed to mimic the anabolic effects of testosterone while demonstrating greater tissue selectivity, potentially leading to a more favorable side effect profile compared to traditional androgens [, , , ].
Enobosarm selectively binds to the androgen receptor (AR) in a tissue-specific manner [, , , ]. It demonstrates a high affinity for the AR, comparable to that of dihydrotestosterone (DHT), the most potent natural androgen [, ]. This binding leads to the activation of AR signaling pathways, which in turn regulate the expression of genes involved in various physiological processes, including muscle growth, bone formation, and metabolism [, , , , , ].
Ostarine belongs to the class of compounds known as selective androgen receptor modulators (SARMs). These compounds are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, such as the prostate. Ostarine was developed by GTx, Inc. and is primarily intended for therapeutic use in conditions like cachexia, muscle wasting associated with cancer, and other disorders that lead to muscle loss .
The synthesis of ostarine involves several key steps and can be achieved through various synthetic routes. One notable method includes the use of an aryl-propionamide scaffold. For instance, in one synthesis approach detailed in a study, 3-(pentafluorosulfanyl)aniline was reacted with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione under controlled conditions to yield ostarine derivatives. The reaction was conducted at low temperatures (−20 °C) to facilitate the formation of the desired product .
Ostarine has a complex molecular structure characterized by its aryl-propionamide framework. Its chemical formula is , with a molar mass of approximately 389.334 g/mol. The compound features several functional groups that contribute to its biological activity .
Ostarine undergoes various chemical transformations during its synthesis and metabolic processes. The compound is primarily metabolized by cytochrome P450 enzymes (specifically CYP3A4) and UDP-glucuronosyltransferase enzymes (UGT1A1 and UGT2B7). These metabolic pathways are crucial for determining the pharmacokinetics of ostarine in biological systems .
The mechanism of action of ostarine involves selective binding to androgen receptors located in muscle and bone tissues. Upon binding, ostarine activates these receptors, leading to increased protein synthesis and muscle growth without the side effects typically associated with anabolic steroids. Studies have shown that ostarine enhances myogenic differentiation and proliferation in muscle cells through activation of signaling pathways involving ERK1/2 kinase .
Ostarine exhibits several physical and chemical properties that influence its behavior in biological systems:
Ostarine has been investigated for various scientific applications primarily related to muscle health:
Ongoing studies are exploring ostarine's effects on muscle metabolism and recovery post-exercise. Its ability to selectively modulate androgen receptors makes it a candidate for further research into therapies for metabolic disorders .
Ostarine (enobosarm, GTx-024) is a nonsteroidal selective androgen receptor modulator (SARM) characterized by its aryl-propionamide scaffold. Its molecular structure (C19H14F3N3O3) features a trifluoromethylphenyl B-ring and a cyanophenyl A-ring linked via an ether bond and a hydroxypropanamide spacer. This architecture confers high binding affinity (Kd ≈ 3–7 nM) for the androgen receptor (AR) ligand-binding domain (LBD), positioning it between endogenous dihydrotestosterone (DHT, Kd ≈ 0.5 nM) and clinically used antiandrogens like bicalutamide [1] [5].
The selectivity of Ostarine arises from its differential interaction with the AR coactivator binding groove (AF-2 region). Unlike steroidal agonists, Ostarine induces a distinct LBD conformation where helix 12 (H12) adopts a positional equilibrium between active (agonistic) and inactive (antagonistic) states. This equilibrium is governed by steric constraints from its cyanophenyl moiety, which sterically clashes with residues in the full agonist conformation of H12. Consequently, Ostarine partially occludes the hydrophobic cleft required for canonical LXXLL motif binding by coregulators like SRC-1–3 [4] [8].
Crucially, Ostarine’s preferential recruitment of FXXLF motif-containing coactivators (e.g., ARA70) over LXXLL-dependent cofactors underpins its tissue selectivity. The AR N-terminal domain (NTD) harbors an intrinsic FXXLF motif that engages the LBD upon ligand binding. Ostarine stabilizes this N/C interaction more effectively in musculoskeletal tissues than in reproductive organs, partly due to tissue-specific expression of FXXLF-cofactors [4] [8].
Table 1: Structural and Binding Properties of Ostarine vs. Reference Ligands
Property | Ostarine | DHT | Bicalutamide |
---|---|---|---|
Molecular Weight (g/mol) | 389.3 | 290.4 | 430.4 |
AR Binding Affinity (Kd, nM) | 3–7 | 0.5–1.0 | 5–10 |
H12 Positioning | Partial agonist conformation | Full agonist conformation | Full antagonist conformation |
Coregulator Preference | FXXLF motifs (ARA70) | LXXLL/FXXLF motifs | Corepressors (NCoR) |
Ostarine exhibits context-dependent partial agonism driven by tissue-specific expression of 5α-reductase, coactivators, and corepressors. In musculoskeletal tissues (muscle, bone), it functions as a full agonist, while acting as a partial agonist/antagonist in the prostate and sebaceous glands [2] [5].
Musculoskeletal Agonism
In muscle and bone, Ostarine achieves near-full anabolic efficacy (90–100% of testosterone) due to:
Preclinical studies in castrated rats demonstrate that Ostarine (3 mg/kg/day) fully restored levator ani muscle mass and bone mineral density but only partially restored prostate weight (≤20% of intact controls). This myo- and osteo-anabolic selectivity (4–5-fold muscle:prostate activation ratio) is quantified via the Hershberger assay [5] [2].
Table 2: Tissue-Specific Responses to Ostarine in Precastrated Rat Models
Tissue | Response vs. Testosterone | Key Mechanisms |
---|---|---|
Skeletal Muscle | 100% restoration of mass | Full AR activation; high ARA70/SRC-1 expression |
Bone | 100% BMD restoration | Osteoblast AR stimulation; Wnt/β-catenin synergy |
Prostate | ≤20% weight restoration | Partial AR activation; high NCoR/SMRT expression |
Seminal Vesicles | <25% weight restoration | Antagonism due to H12 destabilization |
Reproductive Tissue Antagonism
In the prostate, Ostarine’s partial efficacy stems from:
Ostarine modulates AR-driven transcription by differential coactivator recruitment to anabolic vs. androgenic gene sets. Chromatin immunoprecipitation sequencing (ChIP-seq) in LNCaP cells reveals that Ostarine-bound AR occupies classical androgen response elements (AREs) but recruits a unique coactivator ensemble [8] [4].
Anabolic Gene Activation
At musculoskeletal gene loci (e.g., FNDC5, SLC39A7, SGK1), Ostarine enables:
Genome-wide analyses identify >500 Ostarine-upregulated genes in muscle, including:
Repression of Androgenic Genes
In reproductive tissues, Ostarine’s suboptimal H12 positioning impedes coactivator binding to AREs of genes like KLK3 (PSA) and TMPRSS2. Corepressors (NCoR, SMRT) deacetylate histones and recruit DNMT3A to silence these loci. Additionally, Ostarine-bound AR sequesters FXXLF-cofactors from endogenous androgens, further dampening transactivation [4] [8].
Table 3: Coregulators Mediating Ostarine’s Transcriptional Selectivity
Coregulator | Motif | Role in Ostarine-AR Complex | Tissue Preference |
---|---|---|---|
ARA70 | FXXLF | Enhances AR dimerization at selective AREs | Muscle/Bone |
SRC-1 | LXXLL | Acetylates histones H3/H4; recruits RNA Pol II | Muscle |
NCoR | Coiled-coil | Recruits HDAC3/DNMT3A to repress transcription | Prostate |
TIF2 | LXXLL | Partially recruited; weak transactivation | Ubiquitous |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7